5-(1H-imidazol-2-yl)-2-methylaniline

Catalog No.
S3024100
CAS No.
1126367-12-1
M.F
C10H11N3
M. Wt
173.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-imidazol-2-yl)-2-methylaniline

CAS Number

1126367-12-1

Product Name

5-(1H-imidazol-2-yl)-2-methylaniline

IUPAC Name

5-(1H-imidazol-2-yl)-2-methylaniline

Molecular Formula

C10H11N3

Molecular Weight

173.219

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

NYAINBAPCOOXTC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)N

Solubility

not available

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: In organic synthesis, 5-(1H-imidazol-2-yl)-2-methylaniline serves as a versatile reactant for synthesizing imidazole derivatives, which are crucial in constructing complex organic molecules. Methods of Application:

    Synthesis: Utilizing this compound as a nucleophilic reagent to form covalent bonds with electrophiles.

    Experimental Conditions: Reactions often require controlled temperatures and solvent systems to optimize yields.

    Yield: The efficiency of the reactions is measured by the yield of desired products, which varies based on reaction conditions.

    Analysis: Products are typically analyzed using NMR, IR, and mass spectrometry.

Biochemistry

Scientific Field: Biochemistry Application Summary: This compound is instrumental in the study of enzyme mechanisms and metabolic pathways involving imidazole rings. Methods of Application:

Pharmacology

Scientific Field: Pharmacology Application Summary: It’s used to develop new therapeutic agents, given its structural similarity to biologically active imidazoles. Methods of Application:

    Drug Synthesis: As a precursor in the synthesis of potential pharmacological agents.

    Biological Testing: In vitro assays to test biological activity.

    Biological Activity: Assays reveal potential therapeutic effects against various diseases.

    Drug Development: Promising compounds may enter further stages of drug development.

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: The compound is a building block for creating new drugs, especially those targeting diseases related to the imidazole system. Methods of Application:

Chemical Engineering

Scientific Field: Chemical Engineering Application Summary: It’s used in the design and synthesis of materials with specific electronic or photophysical properties. Methods of Application:

Materials Science

Scientific Field: Materials Science Application Summary: This compound contributes to the development of new materials with applications in various industries, including electronics and pharmaceuticals. Methods of Application:

5-(1H-imidazol-2-yl)-2-methylaniline is an organic compound characterized by the presence of an imidazole ring and an aniline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the methylaniline part consists of a benzene ring with an amino group and a methyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The reactivity of 5-(1H-imidazol-2-yl)-2-methylaniline can be attributed to the nucleophilicity of the nitrogen atoms in the imidazole ring. For instance, it can participate in various reactions such as:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophiles.
  • Condensation Reactions: It can react with aldehydes and isocyanides to form imidazopyrazine derivatives, demonstrating its versatility in multicomponent reactions .

These reactions highlight its potential utility in synthesizing more complex organic molecules.

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

  • Antimicrobial Properties: Imidazole derivatives have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: Certain imidazole-containing compounds have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.

The specific biological activity of 5-(1H-imidazol-2-yl)-2-methylaniline requires further investigation, but its structural features suggest it may possess similar pharmacological properties.

The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline can be achieved through several methods:

  • Reductive Amination: This involves the reaction of an imidazole derivative with a suitable aldehyde or ketone followed by reduction.
  • Multicomponent Reactions: Recent studies have demonstrated one-pot reactions involving imidazoles, amines, and isocyanides to generate various substituted imidazopyrazines efficiently .

These methods underline the compound's synthetic accessibility and versatility.

5-(1H-imidazol-2-yl)-2-methylaniline has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development.
  • Material Science: The unique properties of imidazole derivatives make them suitable for applications in polymers and catalysts.

Interaction studies involving 5-(1H-imidazol-2-yl)-2-methylaniline are crucial for understanding its behavior in biological systems. Preliminary studies suggest that its interactions with biomolecules could influence its pharmacological effects, particularly through hydrogen bonding and π-stacking interactions due to the aromatic nature of the compound .

Several compounds share structural similarities with 5-(1H-imidazol-2-yl)-2-methylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1H-benzimidazol-2-yl)-2-methylanilineContains a benzimidazole instead of imidazoleEnhanced stability and potentially different biological activity
2-MethylimidazoleSimpler structure lacking an aniline moietyPrimarily used as a building block in organic synthesis
1-MethylimidazoleSimilar to 2-methylimidazole but with a different substitution patternOften used in pharmaceuticals for its unique properties

These compounds illustrate the diversity within imidazole derivatives while highlighting the unique characteristics of 5-(1H-imidazol-2-yl)-2-methylaniline.

Traditional Heterocyclic Condensation Approaches

The imidazole ring in 5-(1H-imidazol-2-yl)-2-methylaniline is typically constructed via condensation reactions between α-haloketones and nitrogen-containing precursors. A seminal method involves the reaction of bromoketone 55 with 3-methylphenylguanidinium nitrate 56 in the presence of potassium hydroxide (KOH), yielding the imidazole analogue 3 with high regioselectivity (Scheme 1). This approach capitalizes on the nucleophilic displacement of bromide by guanidinium-derived amines, followed by cyclodehydration to form the five-membered heterocycle. Similarly, oxazole derivatives are accessible via condensation of bromoketone 55 with 3-methylphenylurea 57, though yields are marginally lower due to competing side reactions.

Cyclocondensation strategies extend to pyrazole and triazole systems. For instance, treatment of 4-pyridinecarbonitrile with sodium methoxide generates amidine 58, which undergoes heterocyclization with 3-methylphenylisothiocyanate to form thiadiazole 5. These methods highlight the adaptability of condensation chemistry in accessing diverse heterocyclic frameworks.

Table 1: Traditional Condensation Methods for Imidazole-Aniline Hybrids

ReactantsConditionsProductYield (%)Reference
Bromoketone 55 + 56KOH, reflux, 12 hImidazole 378
Bromoketone 55 + 57KOH, EtOH, 8 hOxazole 465
Amidino 58 + isothiocyanateDIAD, CH$$_3$$CN, 24 hThiadiazole 572

Mechanistic studies reveal that base strength critically influences reaction efficiency. Strong bases like KOH facilitate deprotonation and cyclization, whereas milder conditions favor intermediate stabilization.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling remains underexplored for 5-(1H-imidazol-2-yl)-2-methylaniline derivatives. Current literature focuses on organocatalytic methods, such as the phosphazene base BEMP-mediated synthesis of imidazol-2-ones from propargylic ureas. However, analogous strategies employing palladium or copper catalysts could theoretically enable Suzuki-Miyaura or Ullmann-type couplings between imidazole halides and arylboronic acids. For example, coupling 2-bromoimidazole with 2-methylaniline precursors might yield targeted hybrids, though such examples are absent in the provided sources.

Indirect evidence from Ag-catalyzed intramolecular hydroamidation reactions suggests that transition metals could facilitate C–N bond formation in related systems. Future research should explore these avenues to improve modularity and reduce reliance on stoichiometric bases.

Microwave-Assisted and Solvent-Free Synthesis Protocols

While microwave-assisted synthesis is not explicitly detailed in the provided literature, solvent-free conditions align with green chemistry principles. The Knoevenagel condensation catalyzed by imidazole in dichloromethane demonstrates the viability of minimizing solvent use, though this method targets olefin synthesis rather than imidazole-aniline hybrids. Notably, BEMP-catalyzed cyclizations achieve rapid reaction times (1–60 minutes) under ambient conditions, rivaling microwave efficiency without specialized equipment.

Table 2: Solvent-Free and Rapid Synthesis Techniques

MethodConditionsTimeYield (%)Reference
BEMP-catalyzed cyclizationCH$$_3$$CN, rt, 1 min1 min93
Imidazole-catalyzed KnoevenagelNeat, 80°C, 2 h2 h88

These protocols emphasize the role of catalyst selection in accelerating reactions, with BEMP’s strong basicity enabling near-quantitative conversions.

Regioselective Functionalization of Imidazole-Aniline Hybrid Systems

Regioselective modifications of the imidazole-aniline core enable targeted pharmacological optimization. For instance, azo-Schiff base ligands (L1–L3) incorporate electron-withdrawing groups at the imidazole C4 position, enhancing antifungal activity. Similarly, cyclization of carboxylic acid 2 with hydrazine derivatives yields pyrazole hybrids (3–5) with distinct electronic profiles.

Table 3: Regioselective Derivatives and Their Applications

DerivativeFunctional GroupPosition ModifiedApplicationReference
L1Azo-Schiff baseImidazole C4Antifungal agents
3PyrazoleAniline orthoAntioxidant studies
5NitrophenylPyrazole N1Materials science

DFT studies on allenamide intermediates reveal that electron-deficient carbons preferentially undergo cyclization, guiding regioselective functionalization. This principle underpins the synthesis of imidazol-2-ones 4a–4k, where substituents like halogens or methoxy groups are introduced at specific sites without compromising yield.

XLogP3

1.4

Dates

Modify: 2023-08-17

Explore Compound Types